molecular formula C21H23ClFN5O3S2 B11318789 N-(4-chloro-3-methylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-chloro-3-methylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11318789
M. Wt: 512.0 g/mol
InChI Key: XAHDCMAJKUGRNJ-UHFFFAOYSA-N
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Description

N-(4-CHLORO-3-METHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a chlorinated phenyl group, a triazole ring, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-3-METHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the core triazole structure This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-3-METHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(4-CHLORO-3-METHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-3-METHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLORO-3-METHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE stands out due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C21H23ClFN5O3S2

Molecular Weight

512.0 g/mol

IUPAC Name

N-(4-chloro-3-methylphenyl)-2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H23ClFN5O3S2/c1-4-27-19(12-28(33(3,30)31)17-8-5-15(23)6-9-17)25-26-21(27)32-13-20(29)24-16-7-10-18(22)14(2)11-16/h5-11H,4,12-13H2,1-3H3,(H,24,29)

InChI Key

XAHDCMAJKUGRNJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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